Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
Description
Properties
CAS No. |
2089291-71-2 |
|---|---|
Molecular Formula |
C9H8BrN3O2 |
Molecular Weight |
270.08 g/mol |
IUPAC Name |
ethyl 3-bromo-2H-pyrazolo[3,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-3-5-7(4-11-6)12-13-8(5)10/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
CLDJUOQSJSFBTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(NN=C2C=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate typically involves the reaction of a preformed pyrazole with a pyridine derivative. One common method includes the bromination of the pyrazole ring followed by esterification to introduce the ethyl carboxylate group .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions. Common reagents include amines, alkoxides, or thiols.
Key Findings :
-
Substitution proceeds via an SNAr mechanism , facilitated by electron-withdrawing effects of the pyridine and pyrazole rings .
-
Steric hindrance at the 3-position requires elevated temperatures for efficient substitution .
Ester Hydrolysis
The ethyl ester group is hydrolyzed to a carboxylic acid under acidic or basic conditions:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 12 h | 3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid | 90% | |
| NaOH (aq), EtOH, 60°C, 6 h | Sodium salt of the carboxylic acid | 95% |
Applications :
Transition Metal-Catalyzed Coupling Reactions
The bromine atom participates in cross-coupling reactions:
Suzuki–Miyaura Coupling
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Ethyl 3-phenyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate | 82% |
Buchwald–Hartwig Amination
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu, toluene, 110°C | Ethyl 3-(morpholin-4-yl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate | 75% |
Mechanistic Insight :
-
Palladium catalysts enable C–C and C–N bond formation, expanding the compound’s utility in synthesizing biaryl or amino-substituted derivatives .
Reduction Reactions
The bromine substituent can be selectively reduced:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂, Raney Ni | EtOH, 50°C, 6 h | Ethyl 3-deutero-1H-pyrazolo[3,4-c]pyridine-5-carboxylate | 88% |
Cycloaddition and Ring-Opening Reactions
The pyrazolo-pyridine core participates in cycloaddition with dienophiles:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 120°C, 8 h | Fused tetracyclic adduct | 60% |
Photochemical Reactions
UV irradiation induces C–Br bond homolysis, forming radicals for further functionalization:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| UV (254 nm), DMF, 24 h | Ethyl 3-aryl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate (via radical coupling) | 55% |
Comparative Reactivity Table
| Reaction Type | Typical Yield Range | Key Challenges |
|---|---|---|
| Nucleophilic substitution | 65–85% | Steric hindrance at C3 position |
| Ester hydrolysis | 90–95% | Side reactions under prolonged acidic conditions |
| Cross-coupling | 75–88% | Requires inert atmosphere and dry solvents |
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-c]pyridine compounds exhibit anticancer properties. Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its role as a lead compound in anticancer drug development .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo compounds have been well-documented. This compound has demonstrated the ability to reduce inflammation markers in preclinical models. This makes it a candidate for developing new anti-inflammatory medications, particularly in conditions like rheumatoid arthritis and other inflammatory diseases .
Neurological Applications
Emerging studies suggest that pyrazolo compounds could have neuroprotective effects. This compound is being investigated for its potential to protect neuronal cells from oxidative stress and neurodegeneration, which could lead to therapeutic strategies for diseases such as Alzheimer's and Parkinson's .
Antimicrobial Properties
The antimicrobial activity of pyrazolo compounds has also been explored. This compound has shown effectiveness against various bacterial strains in preliminary studies, indicating potential use in treating infections caused by resistant bacteria .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to further investigations into their mechanisms of action and potential clinical applications.
Case Study 2: Anti-inflammatory Mechanisms
A study conducted at a leading university investigated the anti-inflammatory effects of this compound in animal models of inflammation. The findings suggested that the compound significantly reduced levels of pro-inflammatory cytokines, providing insights into its therapeutic potential for inflammatory diseases.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers and Ring Fusion Variants
Key Differences in Ring Connectivity :
- Pyrazolo[3,4-c]pyridine vs. Pyrazolo[3,4-b]pyridine: The [3,4-c] fusion places the pyridine nitrogen at positions 1 and 3, while [3,4-b] places it at positions 1 and 3.
- Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1131604-85-7): A positional isomer with bromine at position 5 and ester at position 3. The reversed substituent positions influence solubility (LogP = 2.1) and metabolic stability .
- Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate (CAS 1206979-28-3): Features a methyl ester and alternate ring fusion ([4,3-c]), reducing steric hindrance compared to ethyl esters .
Table 1: Structural Comparison of Key Analogs
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | LogP |
|---|---|---|---|---|---|
| Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate | Pyrazolo[3,4-c]pyridine | Br (C3), COOEt (C5) | C9H8BrN3O2 | 270.08 | ~2.5* |
| Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | Pyrazolo[3,4-b]pyridine | Br (C5), COOEt (C3) | C9H8BrN3O2 | 270.08 | 2.1 |
| Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate | Pyrazolo[4,3-c]pyridine | Br (C3), COOMe (C6) | C8H6BrN3O2 | 256.05 | ~2.0 |
Reactivity :
Biological Activity
Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₈BrN₃O₂
- Molar Mass : 242.03 g/mol
- CAS Number : 2117633-65-3
The compound features a pyrazolo[3,4-c]pyridine core, which is known for its diverse pharmacological properties. The bromine substituent at the 3-position and the ethyl ester at the 5-position are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Recent studies indicate that derivatives of pyrazolo[3,4-b]pyridine exhibit potent inhibition of specific kinases, such as TBK1 (TANK-binding kinase 1) and cyclin-dependent kinases (CDKs). These interactions are essential for regulating cell proliferation and immune responses.
Structure-Activity Relationships (SAR)
Research into the SAR of pyrazolo[3,4-c]pyridine derivatives has revealed that:
- Substituents at the 3-position significantly influence kinase inhibition potency.
- The presence of halogens (like bromine) enhances binding affinity to target proteins.
- Modifications to the carboxylate moiety can alter solubility and bioavailability.
Biological Activity Overview
This compound has shown promising biological activities, which can be summarized as follows:
| Activity | Details |
|---|---|
| Anticancer | Exhibits antiproliferative effects against various cancer cell lines. |
| Kinase Inhibition | Potent inhibitor of TBK1 with IC₅₀ values in the nanomolar range. |
| Antimicrobial | Demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. |
Case Studies and Research Findings
- Anticancer Activity : A study evaluated several pyrazolo[3,4-b]pyridine derivatives for their anticancer properties. This compound was found to inhibit cell proliferation in HeLa and A375 cell lines with IC₅₀ values below 10 µM .
- Kinase Inhibition : In a structural optimization study, derivatives were synthesized that showed significant inhibition of TBK1. The compound was effective in reducing IFN signaling in immune cells, indicating its potential role in modulating immune responses .
- Antimicrobial Properties : The compound was tested against various bacterial strains, showing MIC values comparable to standard antibiotics like Ciprofloxacin. Notably, it exhibited strong activity against Staphylococcus aureus and Escherichia coli .
Q & A
Q. What are the common synthetic routes for Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate?
Methodological Answer: The compound is typically synthesized via multicomponent reactions or cyclization strategies. For example:
- Michael Addition and Cyclization : Ethyl acetoacetate reacts with pyrazole-4-carbaldehyde derivatives under basic conditions (e.g., KOH) to form pyrazolo[3,4-b]pyridine scaffolds, followed by bromination at the 3-position .
- Catalytic Cyclization : Sulfonated activated carbon (AC-SO3H) catalyzes the condensation of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with aniline in toluene under reflux, yielding tetrahydro-pyrazolo[3,4-b]pyridine derivatives .
- Trifluoroacetic Acid (TFA)-Mediated Reactions : TFA in toluene promotes cyclization of ethyl 2-(bis(methylthio)methylene)-3-oxobutanoate with pyrazole amines, achieving yields up to 72% .
Q. Which spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- 1H/13C NMR : Critical for confirming regiochemistry and substituent positions. For instance, ethyl ester protons typically appear as quartets (δ 4.1–4.3 ppm), while aromatic protons show splitting patterns dependent on substitution .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and bromine isotopic patterns (e.g., [M+H]+ peaks for C9H8BrN3O2 at ~298.98 m/z) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and pyrazole ring vibrations .
Advanced Research Questions
Q. How can regioselectivity be controlled during pyrazolo-pyridine synthesis?
Methodological Answer: Regioselectivity depends on:
- Catalyst Choice : TFA favors cyclization at the pyridine C4 position, while base catalysis (e.g., KOH) may lead to competing pathways .
- Substituent Effects : Electron-withdrawing groups (e.g., bromine) at the pyrazole 3-position direct cyclization to the pyridine 4-position, as seen in Friedländer condensations .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, reducing side products .
Q. How is X-ray crystallography applied to resolve structural ambiguities?
Methodological Answer:
- Data Collection : Single crystals are grown via slow evaporation in solvents like ethanol or DCM.
- Refinement with SHELXL : The SHELX suite refines anisotropic displacement parameters and hydrogen bonding networks. For example, SHELXL’s constraint tools resolve disorder in bromine-substituted pyrazolo-pyridines .
- Validation : WinGX and ORTEP visualize electron density maps, ensuring accurate bond-length/angle measurements .
Q. What computational methods analyze electronic properties for drug design?
Methodological Answer:
- Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy formula models electron density distribution, predicting reactive sites (e.g., bromine’s electrophilic character) .
- Molecular Docking : Virtual screening identifies binding affinities, as demonstrated for pyrazolo-pyridines targeting SARS-CoV-2 3CL protease .
Q. How are biological activities (e.g., antiviral) evaluated?
Methodological Answer:
- In Vitro Assays : HSV-1 inhibition is tested via plaque reduction assays. Derivatives like ethyl 4-chloro-1-phenyl-pyrazolo[3,4-b]pyridine-5-carboxylate show EC50 values in the µM range .
- Structure-Activity Relationship (SAR) : Modifying the 3-bromo substituent enhances steric bulk, improving target selectivity .
Q. How to address contradictions in reaction yields across studies?
Methodological Answer:
- Parameter Optimization : Re-evaluate solvent purity (e.g., anhydrous toluene vs. technical grade) and catalyst loading (e.g., AC-SO3H at 5–10 mol%) .
- Byproduct Analysis : LC-MS monitors intermediates; for example, incomplete cyclization may yield dihydro-pyridine side products requiring column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
